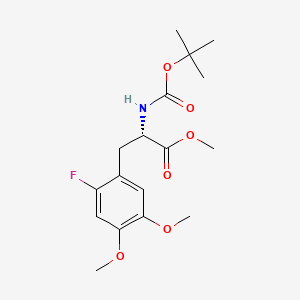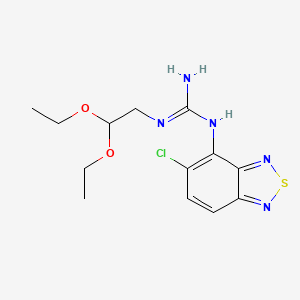
4-(tert-Butyldiphenylsilyl)hydroxy Propofol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyldiphenylsilyl)hydroxy Propofol typically involves the protection of the hydroxyl group of Propofol with a tert-Butyldiphenylsilyl group. This process can be achieved through a reaction with tert-Butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyldiphenylsilyl)hydroxy Propofol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tert-Butyldiphenylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) can be used to remove the tert-Butyldiphenylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
4-(tert-Butyldiphenylsilyl)hydroxy Propofol has several applications in scientific research, including:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl site.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of 4-(tert-Butyldiphenylsilyl)hydroxy Propofol involves its role as a protecting group. By attaching to the hydroxyl group of Propofol, it prevents unwanted reactions at this site, allowing for selective modifications of other functional groups. This selective protection is crucial in multi-step organic synthesis, where specific reactions need to be controlled.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyldimethylsilyl)hydroxy Propofol: Similar protecting group but with dimethyl instead of diphenyl groups.
4-(Trimethylsilyl)hydroxy Propofol: Uses a trimethylsilyl group for protection.
4-(Methoxymethyl)hydroxy Propofol: Employs a methoxymethyl group as a protecting group.
Uniqueness
4-(tert-Butyldiphenylsilyl)hydroxy Propofol is unique due to the bulkiness and stability of the tert-Butyldiphenylsilyl group. This bulkiness provides steric hindrance, which can be advantageous in preventing side reactions. Additionally, the stability of the tert-Butyldiphenylsilyl group under various reaction conditions makes it a preferred choice for protecting hydroxyl groups in complex organic syntheses.
Properties
CAS No. |
1246816-09-0 |
|---|---|
Molecular Formula |
C28H36O2Si |
Molecular Weight |
432.679 |
IUPAC Name |
4-[tert-butyl(diphenyl)silyl]oxy-2,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C28H36O2Si/c1-20(2)25-18-22(19-26(21(3)4)27(25)29)30-31(28(5,6)7,23-14-10-8-11-15-23)24-16-12-9-13-17-24/h8-21,29H,1-7H3 |
InChI Key |
BMNNMQPKHONECS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Synonyms |
4-(tert-Butyldiphenylsilyl)hydroxy-2,6-bis(1-methylethyl)phenol; 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2,6-bis(1-methylethyl)phenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Hexahydropyrido[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B588192.png)
![5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride](/img/structure/B588193.png)



![beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile](/img/structure/B588201.png)
